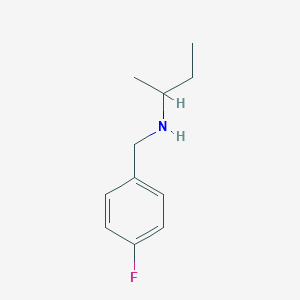

N-(4-fluorobenzyl)butan-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]butan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FN/c1-3-9(2)13-8-10-4-6-11(12)7-5-10/h4-7,9,13H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDIMCFHGMAHYSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00405894 | |

| Record name | N-(4-fluorobenzyl)butan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343854-19-3 | |

| Record name | N-(4-fluorobenzyl)butan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for N 4 Fluorobenzyl Butan 2 Amine

Direct Amination Approaches

Direct amination approaches focus on the direct formation of the N-(4-fluorobenzyl) bond to the butan-2-amine nitrogen. These methods are often favored for their atom economy and straightforward reaction pathways.

Reductive Amination Strategies

Reductive amination is a widely used and versatile method for the synthesis of amines. masterorganicchemistry.com This process typically involves the reaction of an aldehyde or ketone with an amine to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. masterorganicchemistry.com In the context of N-(4-fluorobenzyl)butan-2-amine synthesis, this involves the reaction of 4-fluorobenzaldehyde (B137897) with butan-2-amine.

The reaction proceeds through the initial formation of an iminium ion from the condensation of 4-fluorobenzaldehyde and butan-2-amine. This intermediate is then reduced to the final secondary amine product. A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being common choices due to their selectivity for reducing the iminium ion in the presence of the starting aldehyde. masterorganicchemistry.comorganic-chemistry.org Other reducing agents like sodium borohydride (B1222165) (NaBH₄) can also be used, sometimes in conjunction with an acid catalyst. organic-chemistry.org The choice of solvent can influence the reaction, with polar solvents often favoring the reaction. d-nb.info

A general reaction scheme for the reductive amination is as follows:

4-Fluorobenzaldehyde + Butan-2-amine → [Imine Intermediate] --(Reducing Agent)--> N-(4-fluorobenzyl)butan-2-amine

The efficiency of this method is highlighted by its broad applicability to a wide range of aldehydes and amines. organic-chemistry.org

Alkylation Reactions of Amines

The direct N-alkylation of butan-2-amine with a suitable 4-fluorobenzyl electrophile is another primary route for the synthesis of N-(4-fluorobenzyl)butan-2-amine. This method relies on the nucleophilic character of the amine nitrogen attacking an electrophilic carbon. masterorganicchemistry.com

A common approach involves the reaction of butan-2-amine with a 4-fluorobenzyl halide, such as 4-fluorobenzyl bromide or 4-fluorobenzyl chloride, in the presence of a base. The base is necessary to neutralize the hydrohalic acid byproduct and to deprotonate the amine, increasing its nucleophilicity. Common bases used for this purpose include potassium carbonate (K₂CO₃) and sodium hydroxide (B78521) (NaOH). The reaction is typically carried out in a suitable solvent like dichloromethane (B109758) (DCM), ethanol, or dimethylformamide (DMF). researchgate.net

However, a significant challenge in the direct alkylation of primary amines is the potential for over-alkylation, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com The product secondary amine is often more nucleophilic than the starting primary amine, making it susceptible to further reaction with the alkylating agent. masterorganicchemistry.com To circumvent this, reaction conditions such as temperature control and the stoichiometry of the reactants must be carefully managed. Using an excess of the amine can also favor mono-alkylation.

An illustrative reaction is:

Butan-2-amine + 4-Fluorobenzyl bromide --(Base)--> N-(4-fluorobenzyl)butan-2-amine + Base·HBr

Research has shown that cesium carbonate (Cs₂CO₃) in DMF can be a highly effective base for promoting selective mono-N-alkylation of primary amines with alkyl halides, often leading to high yields of the desired secondary amine. researchgate.net

Stereoselective Synthesis of Chiral Amines

The synthesis of specific stereoisomers of N-(4-fluorobenzyl)butan-2-amine, which is a chiral molecule due to the stereocenter in the butan-2-amine moiety, requires stereoselective synthetic methods. Asymmetric hydrogenation of imines is a powerful technique to achieve this. acs.org

This approach involves the preparation of the imine from 4-fluorobenzaldehyde and butan-2-amine, followed by hydrogenation using a chiral catalyst. These catalysts, typically transition metal complexes with chiral ligands, create a chiral environment that directs the addition of hydrogen to one face of the imine, leading to an excess of one enantiomer of the final amine product. acs.org Iridium and rhodium complexes with chiral phosphine (B1218219) ligands have shown high efficiency and enantioselectivity in such reactions. acs.org

Another avenue for stereoselective synthesis is through biocatalysis. Enzymes such as ω-transaminases can be used for the asymmetric synthesis of chiral amines from prochiral ketones. nih.gov While not a direct synthesis of the target compound, this highlights the potential of enzymatic methods in preparing chiral amine building blocks. Reductive aminases are another class of enzymes that can catalyze the reductive amination of ketones to produce chiral amines with high enantiomeric excess. rsc.org

Precursor-Based Synthetic Routes

These strategies involve the synthesis of N-(4-fluorobenzyl)butan-2-amine by modifying a precursor molecule that already contains either the butan-2-amine or the 4-fluorobenzyl fragment.

Derivatization of Butan-2-amine Derivatives

This approach starts with a derivative of butan-2-amine and subsequently introduces the 4-fluorobenzyl group. For instance, a protected butan-2-amine could be used to prevent side reactions, followed by deprotection after the introduction of the benzyl (B1604629) group.

While less direct, this method can be advantageous when the starting butan-2-amine derivative is readily available or when specific functionalities need to be preserved during the synthesis. The core principle remains the formation of the N-benzyl bond, often through alkylation or reductive amination as described previously.

Introduction of the 4-Fluorobenzyl Moiety

This strategy focuses on attaching the 4-fluorobenzyl group to a pre-existing butan-2-amine core. This is essentially the same principle as the direct alkylation and reductive amination methods discussed in section 2.1, where butan-2-amine itself acts as the precursor.

For example, reacting butan-2-amine with 4-fluorobenzaldehyde via reductive amination introduces the 4-fluorobenzyl moiety onto the amine nitrogen. masterorganicchemistry.com Similarly, the N-alkylation of butan-2-amine with a 4-fluorobenzyl halide directly attaches the desired benzyl group. researchgate.net The choice between these methods can depend on the desired yield, purity, and the practicality of the reaction conditions.

Synthetic Methodologies Overview

| Method | Reactants | Key Reagents/Conditions | Advantages | Disadvantages | References |

| Reductive Amination | 4-Fluorobenzaldehyde, Butan-2-amine | NaBH(OAc)₃, NaBH₃CN, or NaBH₄ | High versatility, good yields | Requires a reducing agent | masterorganicchemistry.comorganic-chemistry.org |

| N-Alkylation | Butan-2-amine, 4-Fluorobenzyl halide | Base (e.g., K₂CO₃, Cs₂CO₃) | Direct, can be high yielding | Potential for over-alkylation | masterorganicchemistry.comresearchgate.net |

| Asymmetric Hydrogenation | Imine of 4-fluorobenzaldehyde and butan-2-amine | Chiral transition metal catalyst (e.g., Ir, Rh) | High enantioselectivity | Requires specialized chiral catalysts | acs.org |

Optimization of Reaction Conditions and Isolation Methodologies

The efficient synthesis of N-(4-fluorobenzyl)butan-2-amine relies on the careful optimization of reaction parameters and the implementation of effective purification strategies. The primary synthetic routes, reductive amination and nucleophilic alkylation, are subject to variations in conditions that significantly impact yield, purity, and reaction time. Post-synthesis, the isolation of the target secondary amine from starting materials, by-products, and catalysts is critical for obtaining a high-purity product.

Optimization of Reaction Conditions

The synthesis of N-(4-fluorobenzyl)butan-2-amine is typically achieved via one of two primary pathways: reductive amination of 4-fluorobenzaldehyde with butan-2-amine or direct N-alkylation of butan-2-amine with a 4-fluorobenzyl halide. The optimization of these reactions involves a systematic evaluation of solvents, catalysts, reducing agents (for reductive amination), bases (for N-alkylation), temperature, and pressure. researchgate.netlibretexts.org

For the reductive amination pathway, the initial formation of an imine intermediate between 4-fluorobenzaldehyde and butan-2-amine is followed by its reduction to the target secondary amine. The choice of reducing agent is a critical parameter. Mild reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are often preferred as they can be used in a one-pot procedure and are selective for the imine over the aldehyde. libretexts.orgorganic-chemistry.org Alternatively, catalytic hydrogenation using a metal catalyst such as Palladium on carbon (Pd/C) with hydrogen gas offers a cleaner, albeit often more technically demanding, approach. Optimization studies often focus on screening different catalysts and reaction conditions to maximize yield and minimize side reactions. organic-chemistry.org

Table 1: Optimization Parameters for Reductive Amination

| Parameter | Variations | Effect on Reaction | Research Findings |

|---|---|---|---|

| Reducing Agent | NaBH(OAc)₃, NaBH₃CN, H₂/Pd/C, Ammonia (B1221849) Borane | Affects selectivity, yield, and reaction conditions (one-pot vs. two-step). | Sodium triacetoxyborohydride is a mild and selective agent for various aldehydes and ketones. organic-chemistry.org A stepwise procedure involving imine formation followed by NaBH₄ reduction can minimize dialkylation. organic-chemistry.org |

| Solvent | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Methanol (MeOH), Toluene | Influences solubility of reactants and stability of the imine intermediate. | Toluene can be used to remove water azeotropically, driving the imine formation equilibrium. researchgate.net 2,2,2-Trifluoroethanol (TFE) has been shown to be an effective solvent for reductive aminations using NaBH₄ without a catalyst. organic-chemistry.org |

| Temperature | -10 °C to 120 °C | Controls reaction rate and selectivity. Higher temperatures can lead to by-product formation. | Reductive aminations can be run at temperatures from ambient to 100-120°C depending on the reactivity of the substrates and catalyst used. semanticscholar.orgacs.org |

| Catalyst | (For catalytic hydrogenation) Pd/C, PtO₂, Raney Nickel | Determines efficiency and rate of hydrogenation. | Amorphous Cobalt (Co) particles have been used for reductive amination with H₂ at 80°C. organic-chemistry.org Cp*Ir complexes are effective for direct reductive amination of ketones. organic-chemistry.org |

| pH Control | Mildly acidic conditions (e.g., using acetic acid) | Catalyzes imine formation but must be controlled to avoid deactivation of the amine nucleophile. | The reaction is often performed under mildly acidic conditions to facilitate imine formation. libretexts.org |

The nucleophilic alkylation route involves the reaction of butan-2-amine with a 4-fluorobenzyl halide (e.g., bromide or chloride). A significant challenge in this method is controlling the extent of alkylation, as the desired secondary amine product can react further to form a tertiary amine and subsequently a quaternary ammonium salt. libretexts.orgmnstate.edu Using an excess of the starting amine (butan-2-amine) can favor the formation of the desired mono-alkylated product. mnstate.edu The choice of base and solvent is also crucial for optimizing the reaction.

Table 2: Optimization Parameters for Nucleophilic Alkylation

| Parameter | Variations | Effect on Reaction | Research Findings |

|---|---|---|---|

| Base | K₂CO₃, NaHCO₃, Triethylamine (B128534) (Et₃N), NaOH | Neutralizes the hydrogen halide formed, driving the reaction to completion. Base strength can influence reaction rate and selectivity. | Potassium carbonate is a commonly used inorganic base, often in polar aprotic solvents like DMF or acetonitrile (B52724). nanobioletters.com |

| Solvent | Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), Ethanol, Dichloromethane (DCM) | Affects reaction rate based on polarity (SN2 reactions are favored in polar aprotic solvents). | DMF was found to be the best solvent in combination with K₂CO₃ for a related N-alkylation, yielding 95% product. nanobioletters.com |

| Temperature | Room Temperature to Reflux | Increases reaction rate but may also increase the rate of side reactions like over-alkylation. | Reactions are often run at temperatures between 25-40°C to balance reaction rate and selectivity. |

| Reactant Ratio | Excess butan-2-amine | Minimizes the formation of the tertiary amine by-product by statistical probability. | Monosubstitution is favored when a large excess of the starting amine is used. mnstate.edu |

Isolation and Purification Methodologies

Following synthesis, a multi-step purification strategy is typically required to isolate N-(4-fluorobenzyl)butan-2-amine in high purity.

Aqueous Work-up/Extraction : The initial purification step usually involves an aqueous work-up. The reaction mixture is treated with an aqueous acid solution (e.g., 1 M HCl) to protonate the basic amine product, forming an ammonium salt. This salt is soluble in the aqueous phase, while non-basic organic impurities (like unreacted aldehyde or by-products) remain in the organic phase and can be separated. The aqueous layer is then basified (e.g., with 1 M NaOH) to deprotonate the ammonium salt, regenerating the free amine. The purified amine is then extracted back into an organic solvent like dichloromethane or ethyl acetate (B1210297). rsc.org

Flash Column Chromatography : This is the most common and effective method for purifying amines. The crude product is loaded onto a silica (B1680970) gel column and eluted with a solvent system of appropriate polarity. For secondary amines like N-(4-fluorobenzyl)butan-2-amine, a common eluent system is a gradient of ethyl acetate in a non-polar solvent like hexanes or heptane. semanticscholar.orgrsc.org A critical aspect of purifying basic amines on silica gel (which is acidic) is the prevention of "streaking" or "tailing," where the product adheres strongly to the column, leading to poor separation and recovery. This is effectively mitigated by adding a small amount (0.1-1%) of a volatile tertiary amine, such as triethylamine (Et₃N), to the eluent. rsc.orgsemanticscholar.org The triethylamine competes for the acidic sites on the silica, allowing the desired amine to elute in sharp, well-defined bands.

Solid-Phase Extraction (SPE) : An alternative or complementary technique to chromatography is the use of strong cation exchange (SCX) cartridges. biotage.co.jp The crude mixture is loaded onto the SCX sorbent (e.g., ISOLUTE SCX-2), which contains sulfonic acid groups. Basic compounds, including the target secondary amine, are retained on the column while neutral and acidic impurities are washed away. The purified amine is then released from the column by eluting with a solution of ammonia in methanol. biotage.co.jp This method is particularly useful for rapid purification and can be highly selective.

Distillation or Crystallization : If the amine is a liquid, purification by distillation under reduced pressure may be possible, provided it is thermally stable and its boiling point is sufficiently different from any impurities. If the amine is a solid, or if a solid salt can be formed (e.g., the hydrochloride or hydrobromide salt), purification by recrystallization can be a highly effective method for achieving high purity. google.com

Table 3: Common Isolation and Purification Techniques

| Technique | Description | Key Considerations |

|---|---|---|

| Acid-Base Extraction | Separates basic amine from neutral/acidic impurities by partitioning between immiscible aqueous and organic layers based on pH-dependent solubility. | Efficient for removing non-basic impurities. Requires careful pH control and multiple extractions for high recovery. rsc.org |

| Flash Chromatography | Separation based on polarity using a silica gel stationary phase and a mobile phase of organic solvents. | Eluent is typically a hexane/ethyl acetate gradient. Addition of ~1% triethylamine to the eluent is crucial to prevent peak tailing. rsc.orgsemanticscholar.org |

| Solid-Phase Extraction (SPE) | Utilizes a strong cation exchange (SCX) sorbent to bind the basic amine, which is then selectively eluted. | Provides rapid purification. The capacity of the column must be sufficient for the amount of amine being purified. biotage.co.jp |

| Crystallization/Salt Formation | Purification of a solid product or a solid derivative (salt) from a solution, based on differences in solubility. | Highly effective for achieving high purity but dependent on the product being a stable, crystalline solid or forming a crystalline salt. google.com |

Advanced Spectroscopic and Structural Elucidation of N 4 Fluorobenzyl Butan 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy serves as the cornerstone for the structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, it provides a detailed map of the chemical environment of each atom, allowing for the comprehensive assembly of the molecular structure.

High-resolution one-dimensional NMR experiments provide foundational information regarding the chemical environment, number, and connectivity of atoms.

¹H NMR: The proton NMR spectrum of N-(4-fluorobenzyl)butan-2-amine reveals distinct signals for each unique proton environment. The aromatic protons of the 4-fluorobenzyl group typically appear as two doublets of doublets (or two triplets, depending on the coupling constants) due to coupling with each other and with the fluorine atom. The benzylic protons (CH₂) adjacent to the nitrogen and the aromatic ring appear as a singlet or a pair of doublets if they are diastereotopic. The protons on the butyl chain show characteristic multiplicities based on their neighboring protons.

¹³C NMR: The carbon-13 NMR spectrum provides information on the number of unique carbon environments. Due to the molecule's asymmetry, all 11 carbon atoms are expected to be chemically non-equivalent and thus produce distinct signals. The chemical shifts are influenced by the electronegativity of adjacent atoms (F, N) and the magnetic anisotropy of the aromatic ring. libretexts.orgdocbrown.infodocbrown.info The presence of the electronegative fluorine atom causes a large downfield shift for the carbon atom to which it is directly attached (C4') and influences the shifts of other carbons in the aromatic ring.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a highly sensitive and valuable technique. nih.gov It typically shows a single signal for the fluorine atom on the phenyl ring. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic system. This technique is particularly useful for confirming the presence and electronic environment of the fluorine substituent. chemrxiv.orgchemrxiv.org

Table 1: Predicted ¹H NMR Data for N-(4-fluorobenzyl)butan-2-amine

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-4 | 0.90 | Triplet | ~7.4 | 3H |

| H-3 | 1.15 | Doublet | ~6.5 | 3H |

| H-5 | 1.45-1.60 | Multiplet | - | 2H |

| NH | 1.70 (variable) | Broad Singlet | - | 1H |

| H-2 | 2.70-2.80 | Multiplet | - | 1H |

| H-1' | 3.75 | Singlet / AB quartet | - | 2H |

| H-3', H-5' | 7.00 | Triplet (apparent) | ~8.7 | 2H |

Table 2: Predicted ¹³C NMR Data for N-(4-fluorobenzyl)butan-2-amine

| Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-4 | ~10.5 |

| C-3 | ~20.0 |

| C-5 | ~29.5 |

| C-1' | ~52.0 |

| C-2 | ~55.0 |

| C-3', C-5' | ~115.0 (d, JCF ≈ 21 Hz) |

| C-2', C-6' | ~129.5 (d, JCF ≈ 8 Hz) |

| C-1" | ~136.0 (d, JCF ≈ 3 Hz) |

Two-dimensional (2D) NMR experiments are crucial for establishing the precise connectivity of atoms within the molecule by correlating signals from different nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically through 2-3 bonds). sdsu.eduyoutube.com For N-(4-fluorobenzyl)butan-2-amine, COSY would show correlations between the methyl protons (H-3) and the methine proton (H-2), and between the methine proton (H-2) and the methylene (B1212753) protons (H-5). It would also show coupling between the methylene protons (H-5) and the terminal methyl protons (H-4), confirming the structure of the sec-butyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). sdsu.edunanalysis.comcolumbia.edu It is invaluable for assigning carbon resonances. For example, the proton signal at ~3.75 ppm (benzylic CH₂) would show a correlation to the carbon signal at ~52.0 ppm (C-1'), and the aromatic proton signals would correlate to their respective aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-4 bonds). sdsu.eduyoutube.comcolumbia.edu HMBC is critical for connecting different fragments of the molecule. Key correlations would include:

A correlation between the benzylic protons (H-1') and the chiral carbon (C-2), confirming the attachment point of the fluorobenzyl group to the butan-2-amine moiety.

Correlations from the benzylic protons (H-1') to the aromatic carbons C-2' and C-6', confirming the benzyl (B1604629) structure.

Correlations from the amine proton (NH) to the benzylic carbon (C-1') and the chiral carbon (C-2).

N-(4-fluorobenzyl)butan-2-amine contains a stereocenter at the C-2 position of the butyl chain, meaning it can exist as a pair of enantiomers. Standard NMR techniques cannot distinguish between enantiomers. To assess enantiomeric purity, a chiral derivatizing agent (CDA) is used. researchgate.netwikipedia.org

A common CDA for primary and secondary amines is α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), often used as its acid chloride (Mosher's acid chloride). wikipedia.org When the racemic amine reacts with an enantiomerically pure CDA, a pair of diastereomers is formed. These diastereomers have different physical properties and, crucially, distinct NMR spectra. The protons or fluorine atoms near the newly formed stereocenter in the two diastereomers will experience different chemical environments, leading to separate signals in the ¹H or ¹⁹F NMR spectrum. The relative integration of these distinct signals allows for the precise determination of the enantiomeric ratio or enantiomeric excess (ee) of the original amine sample. acs.orgrsc.org

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

Electron Ionization (EI): EI is a hard ionization technique that bombards the molecule with high-energy electrons, causing ionization and extensive fragmentation. clockss.org While the molecular ion peak (M⁺) for secondary amines can sometimes be weak or absent, the fragmentation pattern is highly reproducible and provides a structural fingerprint. whitman.edujove.com For N-(4-fluorobenzyl)butan-2-amine, the major fragmentation pathways are predicted to be:

Benzylic cleavage: Cleavage of the C-N bond to form a stable 4-fluorotropylium ion is a dominant pathway for benzylamines. clockss.orgresearchgate.net

Alpha-cleavage: Cleavage of the C-C bond alpha to the nitrogen atom is characteristic of amines. jove.com Loss of a propyl radical from the sec-butyl group is a likely fragmentation.

Chemical Ionization (CI): CI is a soft ionization technique that uses a reagent gas (like methane (B114726) or ammonia) to produce protonated molecules. researchgate.netcopernicus.orgnih.gov This method imparts less energy to the analyte, resulting in significantly less fragmentation. The primary ion observed is typically the protonated molecular ion, [M+H]⁺. This is extremely useful for unambiguously determining the molecular weight of the compound, which is 181.25 g/mol for N-(4-fluorobenzyl)butan-2-amine (formula C₁₁H₁₆FN).

Table 3: Predicted Mass Spectrometry Fragmentation Data (EI) for N-(4-fluorobenzyl)butan-2-amine

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 181 | [C₁₁H₁₆FN]⁺ | Molecular Ion (M⁺) |

| 152 | [M - C₂H₅]⁺ | Alpha-cleavage |

| 124 | [M - C₄H₉]⁺ | Loss of sec-butyl group |

| 109 | [C₇H₆F]⁺ | Benzylic cleavage (4-fluorotropylium ion) |

Product ion mass spectrometry, also known as tandem mass spectrometry (MS/MS), provides an additional layer of structural confirmation and is highly effective for differentiating between isomers. mdpi.com In this technique, a specific precursor ion (e.g., the [M+H]⁺ ion generated by CI or ESI) is selected, isolated, and then fragmented by collision-induced dissociation (CID).

The resulting product ion spectrum is a unique fingerprint of the precursor ion's structure. For N-(4-fluorobenzyl)butan-2-amine, the fragmentation of the [M+H]⁺ ion (m/z 182) would yield a specific set of product ions. This spectrum could be readily distinguished from that of a regioisomer, such as N-(4-fluorobenzyl)butan-1-amine. The fragmentation of the sec-butyl group in N-(4-fluorobenzyl)butan-2-amine would produce different neutral losses and charged fragments compared to the fragmentation of the n-butyl group in its butan-1-amine isomer, allowing for their unambiguous differentiation.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of N-(4-fluorobenzyl)butan-2-amine is characterized by a series of absorption bands that confirm the presence of its key structural components: a secondary amine, an aromatic ring, a C-F bond, and aliphatic chains.

As a secondary amine, the most indicative feature is the N-H stretching vibration. orgchemboulder.comfiveable.me Unlike primary amines which show two N-H stretching bands, secondary amines exhibit a single, typically weak to medium, absorption band in the region of 3350-3310 cm⁻¹. orgchemboulder.com The N-H bending vibration for secondary amines can sometimes be observed, although it is often weak and may be difficult to distinguish in the complex fingerprint region of the spectrum. orgchemboulder.comresearchgate.net

The presence of the 4-fluorobenzyl group gives rise to several characteristic absorptions. Aromatic C-H stretching vibrations are typically observed as a group of weak to medium bands just above 3000 cm⁻¹. The carbon-carbon double bond stretching vibrations within the benzene (B151609) ring appear in the 1600-1450 cm⁻¹ region. A strong absorption band indicative of the C-F stretching vibration is expected in the 1250-1000 cm⁻¹ range. The C-N stretching vibration of an aliphatic amine is typically found in the 1250-1020 cm⁻¹ region and may overlap with other absorptions. orgchemboulder.com The aliphatic butyl group is confirmed by C-H stretching absorptions just below 3000 cm⁻¹ and CH₂/CH₃ bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹.

The following table summarizes the expected characteristic IR absorption bands for N-(4-fluorobenzyl)butan-2-amine.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity |

| N-H Stretch | Secondary Amine (R₂NH) | 3350 - 3310 | Weak to Medium |

| C-H Stretch (Aromatic) | Benzene Ring | 3100 - 3000 | Weak to Medium |

| C-H Stretch (Aliphatic) | Butyl Group (-CH₃, -CH₂-, -CH) | 2960 - 2850 | Medium to Strong |

| C=C Stretch (Aromatic) | Benzene Ring | 1600 - 1450 | Medium to Weak (multiple bands) |

| N-H Bend | Secondary Amine | ~1550 | Weak to Variable |

| C-H Bend (Aliphatic) | Butyl Group | 1465, 1375 | Medium |

| C-N Stretch | Aliphatic Amine | 1250 - 1020 | Medium to Weak |

| C-F Stretch | Fluoroaromatic | 1250 - 1100 | Strong |

X-ray Crystallography for Solid-State Structure Determination

As of this writing, a specific, publicly available crystal structure determination for N-(4-fluorobenzyl)butan-2-amine has not been reported in major crystallographic databases. However, the principles of the technique and data from structurally similar molecules allow for a projection of the insights that such an analysis would yield.

A crystallographic study would precisely measure the geometry of the molecule. For instance, the C-N bond lengths of the secondary amine, the C-C bond lengths within the aromatic ring and butyl chain, and the C-F bond length would be determined with high precision. The analysis would also reveal the torsional angles, defining the conformation of the flexible butyl and benzyl groups relative to each other.

Furthermore, X-ray crystallography would elucidate the intermolecular interactions that stabilize the crystal structure. A key interaction expected for N-(4-fluorobenzyl)butan-2-amine is hydrogen bonding. The secondary amine group (N-H) can act as a hydrogen bond donor, potentially forming N-H···N or N-H···F interactions with neighboring molecules. The fluorine atom, being electronegative, can act as a weak hydrogen bond acceptor. These interactions dictate the molecular packing arrangement in the solid state.

The table below outlines the crystallographic parameters that would be determined from a single-crystal X-ray diffraction experiment.

| Parameter | Description | Expected Information for N-(4-fluorobenzyl)butan-2-amine |

| Crystal System | The symmetry classification of the crystal lattice (e.g., monoclinic, orthorhombic). | Determined from diffraction pattern symmetry. |

| Space Group | The specific symmetry group of the crystal. | Defines the arrangement of molecules in the unit cell. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | Provides the size and shape of the repeating crystal unit. |

| Bond Lengths | The precise distances between bonded atoms (e.g., C-N, C-F, C-C, C-H). | Confirms covalent structure and can indicate bond order. |

| Bond Angles | The angles formed by three connected atoms (e.g., C-N-C, F-C-C). | Defines the local geometry of the molecule. |

| Torsional Angles | The dihedral angles defining the rotation around single bonds. | Describes the three-dimensional conformation of the molecule. |

| Intermolecular Interactions | Non-covalent forces such as hydrogen bonds and van der Waals forces. | Reveals how molecules are arranged and held together in the crystal. |

Chromatographic Methods for Purity Assessment and Analytical Characterization

Chromatography is an essential tool for separating, identifying, and quantifying the components of a mixture. For N-(4-fluorobenzyl)butan-2-amine, various chromatographic techniques are employed to assess its purity and for analytical characterization.

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like N-(4-fluorobenzyl)butan-2-amine. In GC, the compound is vaporized and swept by a carrier gas through a column. Separation is based on the compound's boiling point and its interactions with the stationary phase lining the column. A non-polar or mid-polar capillary column would likely be used. For purity assessment, a Flame Ionization Detector (FID) provides high sensitivity. When coupled with a Mass Spectrometer (GC-MS), the technique provides not only retention time for identification but also a mass spectrum that can confirm the molecular weight (m/z) and fragmentation pattern, offering definitive structural proof.

High-Performance Liquid Chromatography (HPLC) is another powerful technique for purity analysis. Reversed-phase HPLC (RP-HPLC) would be the most common mode, utilizing a non-polar stationary phase (like C18) and a polar mobile phase. A typical mobile phase would consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. Because amines can exhibit poor peak shape due to interaction with residual silanols on the silica-based column, a small amount of an additive like trifluoroacetic acid (TFA) or a buffer is often added to the mobile phase to ensure sharp, symmetrical peaks. Detection is typically achieved using a UV detector, as the fluorobenzyl group contains a chromophore that absorbs UV light (commonly at wavelengths around 254 nm).

The following table provides a summary of chromatographic methods applicable to the analysis of this compound.

| Technique | Principle | Stationary Phase (Example) | Mobile Phase / Carrier Gas | Detector | Application |

| Gas Chromatography (GC) | Separation based on volatility and interaction with stationary phase. | 5% Phenyl Polysiloxane (e.g., DB-5) | Helium or Nitrogen | Flame Ionization (FID) | Purity assessment, quantification. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | GC separation followed by mass analysis of components. | Same as GC | Same as GC | Mass Spectrometer (MS) | Purity assessment, definitive identification, structural elucidation. |

| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between stationary and mobile liquid phases. | Octadecylsilane (C18) | Acetonitrile/Water with 0.1% TFA | UV-Vis Diode Array (DAD/PDA) | Purity assessment, quantification, stability studies. |

| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material. | Silica (B1680970) gel with fluorescent indicator | Ethyl Acetate (B1210297)/Hexane mixture | UV light, staining agents (e.g., ninhydrin) | Reaction monitoring, rapid purity check. |

Computational Chemistry and Molecular Modeling of N 4 Fluorobenzyl Butan 2 Amine

Density Functional Theory (DFT) Calculations for Electronic and Molecular Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.netmdpi.com It is widely employed to predict a variety of molecular properties, including optimized geometries, electronic distributions, and spectroscopic parameters. researchgate.net For N-(4-fluorobenzyl)butan-2-amine, DFT calculations would be crucial for understanding its intrinsic chemical characteristics.

The flexibility of N-(4-fluorobenzyl)butan-2-amine, arising from several rotatable single bonds, means it can exist in multiple spatial arrangements or conformations. Conformational analysis aims to identify the most stable (lowest energy) conformers and map the potential energy surface associated with bond rotations.

A systematic conformational search would involve rotating the key dihedral angles, such as the C-C-N-C angle of the butan-2-amine backbone and the C-C-C-N angle connecting the benzyl (B1604629) group. For each conformation, the geometry would be optimized and the relative energy calculated. The results of such an analysis would reveal the preferred three-dimensional structures of the molecule, which is critical for understanding its interaction with biological targets. The most stable conformation is typically determined by a balance of steric hindrance and intramolecular interactions. researchgate.net

Table 1: Hypothetical Relative Energies of N-(4-fluorobenzyl)butan-2-amine Conformers This table is illustrative and represents the type of data generated from a DFT conformational analysis. Actual values would require specific calculations.

| Conformer | Dihedral Angle (Cα-N-CH₂-Ar) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| 1 | 180° (anti) | 0.00 | 75.3 |

| 2 | 60° (gauche) | 1.15 | 13.1 |

| 3 | -60° (gauche) | 1.15 | 13.1 |

| 4 | 0° (syn) | 4.50 | <0.1 |

DFT calculations can accurately predict vibrational frequencies corresponding to infrared (IR) spectra. mdpi.com By calculating the second derivatives of the energy with respect to atomic displacements, a theoretical vibrational spectrum can be generated. This allows for the assignment of specific absorption bands in an experimental IR spectrum to particular molecular motions, such as stretching, bending, and wagging of bonds. orgchemboulder.com

For N-(4-fluorobenzyl)butan-2-amine, key predicted vibrations would include the N-H stretch of the secondary amine, C-N stretching, aromatic C-H stretching, and the characteristic C-F stretch of the fluorobenzyl group. orgchemboulder.com Comparing the computed frequencies with experimental data helps to confirm the molecular structure and provides insight into bonding characteristics.

Table 2: Predicted vs. Typical Experimental Vibrational Frequencies Predicted values are hypothetical examples derived from typical DFT outputs. Experimental ranges are from established spectroscopic data.

| Vibrational Mode | Typical Experimental Range (cm⁻¹) orgchemboulder.com | Predicted Frequency (cm⁻¹) |

| N-H Stretch (secondary amine) | 3350–3310 (weak-medium) | 3330 |

| Aromatic C-H Stretch | 3100–3000 | 3065 |

| Aliphatic C-H Stretch | 3000–2850 | 2960 |

| C-N Stretch (aliphatic) | 1250–1020 | 1150 |

| C-F Stretch | 1250-1000 | 1225 |

| N-H Wag | 910–665 (broad) | 780 |

Molecular Docking Simulations for Putative Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). medcraveonline.com This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule to a specific protein target. For N-(4-fluorobenzyl)butan-2-amine, docking simulations could explore its potential interactions with various biological macromolecules. Analogs of this compound have shown affinity for targets such as serotonin (B10506) and dopamine (B1211576) receptors.

Docking algorithms generate numerous possible binding poses of the ligand within the receptor's active site and score them based on a function that estimates the binding affinity (e.g., in kcal/mol). The top-ranked poses provide hypotheses about how the molecule binds.

For N-(4-fluorobenzyl)butan-2-amine, analysis would likely focus on:

Hydrophobic Interactions: The butyl group and the phenyl ring would be expected to occupy hydrophobic pockets in a receptor active site.

Hydrogen Bonding: The secondary amine can act as a hydrogen bond donor, and the nitrogen atom can act as a hydrogen bond acceptor.

Multipolar Interactions: The fluorine atom on the benzyl group can participate in favorable multipolar interactions with backbone carbonyl groups (C–F···C=O) of the protein, which can significantly enhance binding affinity. acs.org

Table 3: Illustrative Docking Results for N-(4-fluorobenzyl)butan-2-amine with a Hypothetical Receptor This table presents example data typical of a molecular docking study.

| Binding Pose | Docking Score (kcal/mol) | Estimated Binding Affinity (Ki, nM) | Key Interactions |

| 1 | -8.5 | 95 | H-bond with Asp110, C-F···C=O with Gly115 |

| 2 | -8.2 | 150 | H-bond with Ser155, Hydrophobic contact with Phe264 |

| 3 | -7.9 | 240 | H-bond with Asp110, Hydrophobic contact with Trp86 |

A crucial outcome of docking simulations is the identification of specific amino acid residues in the protein's binding site that form key interactions with the ligand. nih.gov These "hot-spot" residues are critical for the stability of the ligand-protein complex.

For N-(4-fluorobenzyl)butan-2-amine, key interacting residues would likely include:

Acidic Residues (e.g., Aspartate, Glutamate): Forming strong ionic bonds or hydrogen bonds with the protonated amine group. nih.gov

Aromatic Residues (e.g., Phenylalanine, Tyrosine, Tryptophan): Engaging in π-π stacking or hydrophobic interactions with the fluorophenyl ring. nih.gov

Polar Residues (e.g., Serine, Threonine, Asparagine): Acting as hydrogen bond donors or acceptors with the amine. nih.gov

Glycine/Alanine: The backbone carbonyls of small residues are often involved in interactions with fluorinated ligands. acs.org

Table 4: Example of Key Interacting Residues and Interaction Types This table illustrates how interactions identified from a docking pose would be cataloged.

| Ligand Moiety | Interacting Residue | Interaction Type | Distance (Å) |

| Secondary Amine (N-H) | Asp110 (OD2) | Hydrogen Bond | 2.9 |

| Fluorophenyl Ring | Phe264 | π-π Stacking | 4.5 |

| Fluorine Atom | Gly115 (Backbone C=O) | C-F···C=O Interaction | 3.1 |

| Butyl Group | Val111, Leu260 | Hydrophobic | N/A |

Molecular Dynamics Simulations for Dynamic Interaction Studies

While docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the trajectory of atoms and molecules over time, revealing the stability of the binding pose, the flexibility of the ligand and protein, and the role of solvent molecules. tandfonline.comacs.org

An MD simulation starting with the best-docked pose of N-(4-fluorobenzyl)butan-2-amine would allow researchers to:

Assess the stability of the predicted binding mode over a simulated time period (nanoseconds to microseconds).

Calculate the root-mean-square deviation (RMSD) to quantify the movement of the ligand in the binding pocket.

Analyze the persistence of key interactions, such as hydrogen bonds, over the course of the simulation.

Refine the binding energy calculations using methods like MM-PBSA or MM-GBSA, which average over multiple conformations from the simulation. nih.gov

MD simulations provide a more realistic representation of the biological system and can validate or refine the hypotheses generated from molecular docking. uq.edu.au

Table 5: Summary of Potential Molecular Dynamics Simulation Outputs

| Analysis Type | Metric | Information Gained |

| Stability Analysis | RMSD (Root Mean Square Deviation) | Conformational stability of the ligand-protein complex. |

| Flexibility Analysis | RMSF (Root Mean Square Fluctuation) | Identifies flexible regions of the protein and ligand. |

| Interaction Analysis | Hydrogen Bond Occupancy | Determines the stability and lifetime of specific hydrogen bonds. |

| Energetic Analysis | MM-PBSA/GBSA Free Energy | Provides a more accurate estimation of binding free energy. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net These models are powerful predictive tools in medicinal chemistry, allowing researchers to estimate the activity of novel molecules before their synthesis, thereby saving time and resources. openbioinformaticsjournal.commdpi.com For N-(4-fluorobenzyl)butan-2-amine and its analogs, QSAR studies can elucidate the key structural features required for a specific biological effect, such as receptor binding or enzyme inhibition. frontiersin.orgnih.gov

A typical QSAR study involves several key steps. First, a dataset of compounds with known activities is compiled. For N-(4-fluorobenzyl)butan-2-amine analogs, this would involve synthesizing a series of derivatives by modifying the butylamine (B146782) chain, the position of the fluorine atom, or by adding other substituents to the benzyl ring. The biological activity of these compounds, often expressed as an IC50 or Ki value, is determined experimentally.

Next, a wide range of molecular descriptors is calculated for each compound. These descriptors quantify various aspects of the molecular structure and can be categorized as constitutional, topological, electronic, steric, or thermodynamic. researchgate.net For instance, the presence of the fluorine atom in N-(4-fluorobenzyl)butan-2-amine significantly influences its electronic properties, such as its dipole moment and electrostatic potential, which are critical for molecular interactions.

Finally, a mathematical model is developed to relate the descriptors (independent variables) to the biological activity (dependent variable). analis.com.my Multi-linear regression (MLR) is a common method used for this purpose. nih.gov The goal is to generate a robust and predictive model, which is assessed using statistical parameters like the coefficient of determination (R²), the leave-one-out cross-validation coefficient (q² or R²cv), and the standard error of estimation (SEE). nih.gov A high R² value indicates a good fit of the model to the data, while a high q² value suggests good predictive ability. nih.gov

For a hypothetical QSAR model of N-(4-fluorobenzyl)butan-2-amine analogs, descriptors could include:

XLogP: A measure of lipophilicity, which influences how the compound distributes between aqueous and lipid environments in the body.

Topological Polar Surface Area (TPSA): Reflects the surface area of polar atoms (like nitrogen and fluorine), which is important for hydrogen bonding and membrane permeability.

Dipole Moment: The presence of the electronegative fluorine atom creates a significant dipole moment, which can be crucial for electrostatic interactions with a biological target.

Steric Descriptors (e.g., Molar Refractivity): These account for the size and shape of the molecule, which determine how well it fits into a receptor's binding pocket.

The resulting QSAR equation provides quantitative insights into the structure-activity relationship. For example, a positive coefficient for a descriptor would imply that increasing its value enhances biological activity, guiding the design of more potent compounds.

Table 1: Hypothetical QSAR Data for N-(4-fluorobenzyl)butan-2-amine Analogs

This table illustrates the type of data used in a QSAR study. The values are representative and intended to demonstrate the relationship between calculated molecular descriptors and a measured biological activity.

| Compound Analog | Biological Activity (log(1/IC50)) | XLogP (Lipophilicity) | Topological Polar Surface Area (Ų) | Dipole Moment (Debye) |

| N-(4-fluorobenzyl)butan-2-amine | 4.5 | 3.1 | 12.03 | 2.1 |

| N-(4-chlorobenzyl)butan-2-amine | 4.3 | 3.4 | 12.03 | 2.0 |

| N-(4-methylbenzyl)butan-2-amine | 4.1 | 3.5 | 12.03 | 1.8 |

| N-(4-fluorobenzyl)propan-2-amine | 4.2 | 2.6 | 12.03 | 2.2 |

| N-(3-fluorobenzyl)butan-2-amine | 4.4 | 3.1 | 12.03 | 2.5 |

Hirshfeld Surface Analysis for Intermolecular Interaction Characterization

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.com This technique maps the electron distribution of a molecule in its crystalline environment, providing a detailed picture of how molecules pack together and the nature of the forces holding them. researchgate.netnih.gov For N-(4-fluorobenzyl)butan-2-amine, understanding these interactions is crucial as they dictate properties like crystal stability, polymorphism, and solubility.

The analysis begins with a high-resolution crystal structure, typically obtained from single-crystal X-ray diffraction. A Hirshfeld surface is then generated for a molecule by defining a boundary where the contribution of its electron density to the total electron density in the crystal is equal to the contribution from all other molecules. mdpi.com

Several graphical tools are used to interpret these surfaces:

d_norm surface: This surface is colored to show intermolecular contacts that are shorter or longer than the van der Waals radii of the interacting atoms. Red spots highlight close contacts, which are indicative of strong interactions like hydrogen bonds, while blue regions represent weaker or no contacts. mdpi.com

Shape Index and Curvedness: These surfaces provide information about the shape of the molecule and can identify complementary hollows and bumps where molecules fit together, often highlighting π-π stacking interactions.

Table 2: Predicted Contributions of Intermolecular Contacts to the Hirshfeld Surface of N-(4-fluorobenzyl)butan-2-amine

This table presents the expected percentage contributions of various intermolecular contacts to the total Hirshfeld surface, based on analyses of structurally similar compounds.

| Interaction Type | Predicted Contribution (%) | Description |

| H···H | ~45% | Represents contacts between hydrogen atoms, typically the most abundant interaction. |

| C···H / H···C | ~20% | Involves interactions between carbon and hydrogen atoms, including potential weak C-H···π bonds. |

| F···H / H···F | ~15% | Key interactions involving the fluorine atom, indicative of C-H···F or N-H···F hydrogen bonds. rsc.org |

| N···H / H···N | ~12% | Represents hydrogen bonds formed by the amine group, crucial for forming primary structural motifs. |

| Other (C···C, C···N, etc.) | ~8% | Includes π-π stacking and other less frequent contacts. |

Structure Activity Relationship Sar Investigations of N 4 Fluorobenzyl Butan 2 Amine and Its Analogues

Impact of Fluoro-Substitution Pattern on Chemical Reactivity and Biological Recognition

The introduction of fluorine into a molecule can significantly alter its properties, including lipophilicity, metabolic stability, and binding interactions. researchgate.net Fluorination often leads to more stable compounds because the carbon-fluorine bond is resistant to enzymatic cleavage, which can affect the drug's activity and duration of action. researchgate.net

The electronic effects of fluorine also impact chemical reactivity. The strong electron-withdrawing nature of fluorine can decrease the rate of nucleophilic substitution reactions at carbons near the fluorine atom. researchgate.net For example, the rate of SN2 reactions is significantly reduced when fluorine is introduced close to the reaction center. researchgate.net However, N-alkylation of anilines with a fluoro substituent in the para position has been shown to proceed smoothly, indicating that the effect can be context-dependent. unica.it

In studies of inhibitors for human equilibrative nucleoside transporters (ENTs), the presence and position of a halogen on the fluorophenyl moiety were found to be essential for inhibitory effects. polyu.edu.hk For example, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) was identified as a novel inhibitor, with its 2-fluoro substitution pattern contributing to its activity. frontiersin.org

| Compound/Analogue | Fluoro-Substitution | Observed Impact | Reference(s) |

| DPP-IV Inhibitor Analogue | 2,4,5-trifluorophenyl | 5-7 fold increase in potency compared to difluoro analogues. | researchgate.net |

| FPMINT Analogue | 2-fluorophenyl | Essential for inhibitory effects on ENT1 and ENT2 transporters. | polyu.edu.hkfrontiersin.org |

| Fluorinated n-alkyl bromides | α- or β-fluorine | Significant deceleration in SN2 reaction rates. | researchgate.net |

| 4-Fluoro-aniline | 4-fluoro | Smoothly undergoes N-alkylation reactions. | unica.it |

Influence of Alkyl Chain Modifications and Stereochemistry on Molecular Interactions

Modifications to the butan-2-amine portion of the scaffold, including changes to the alkyl chain and the stereochemistry of the chiral center, are pivotal in defining the molecule's interaction with biological targets. The length, branching, and rigidity of the alkyl chain influence how the molecule fits into a binding pocket.

Stereochemistry plays a crucial role in biological recognition, as enantiomers can exhibit different affinities and efficacies for chiral targets like receptors and enzymes. For N-benzyl-4-phenylbutan-2-amine, an analogue of the primary compound, the specific stereoisomer (e.g., the R-configuration) can be critical in pharmaceutical contexts. In a study of 2-fluoro-substituted GBR 12909 analogues, the (S)-enantiomer, (S)-10, displayed a significantly higher binding affinity for the dopamine (B1211576) transporter (DAT) and greater selectivity over the serotonin (B10506) transporter (SERT) compared to the (R)-enantiomer. nih.gov This highlights that the spatial arrangement of the substituents around the chiral carbon is fundamental to molecular interactions.

Altering the alkyl chain can also have profound effects. For instance, replacing the butan-2-amine with an amino acid moiety, as seen in isopropyl ((2S)-1-((1-((4-fluorophenyl)thio)propan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)carbamate, resulted in a compound with remarkably high fungicidal activity against Phytophthora capsici. tandfonline.com This suggests that extending and functionalizing the alkyl chain can introduce new interaction points that enhance biological activity. tandfonline.com Similarly, the synthesis of α-fluoro, β-, or γ-amino alcohol derivatives from epoxyalkylphosphonates demonstrates how modifications to the chain can create diverse structures with potential biological applications. frontiersin.org

| Modification | Analogue Example | Observed Impact | Reference(s) |

| Stereochemistry | (S)-2-Fluoro-substituted GBR 12909 analogue | Increased DAT binding affinity and selectivity compared to (R)-enantiomer. | nih.gov |

| Stereochemistry | (R)-N-Benzyl-4-phenylbutan-2-amine | Specific configuration can be critical for pharmaceutical impurity profiling. | |

| Alkyl Chain Functionalization | Isopropyl ((2S)-1-((1-((4-fluorophenyl)thio)propan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)carbamate | High fungicidal activity. | tandfonline.com |

| Alkyl Chain Modification | α-Fluoro-, β-, or γ-amino alcohol derivatives | Creation of diverse structures with potential for new biological activities. | frontiersin.org |

Role of Amine Moiety Modifications (e.g., N-alkylation, N-acylation, quaternization)

The secondary amine in N-(4-fluorobenzyl)butan-2-amine is a key functional group that can be readily modified to tune the compound's physicochemical properties and biological activity. Common modifications include N-alkylation, N-acylation, and quaternization.

N-alkylation involves the addition of an alkyl group to the nitrogen atom. This reaction can be complicated by the tendency for over-alkylation, but methods using cesium carbonate or ruthenium complexes have been developed for selective mono-N-alkylation of primary amines to yield secondary amines like the parent compound. unica.itresearchgate.net Further alkylation to form tertiary amines is also a common strategy. wikipedia.org For example, N-alkylated derivatives of 1-(4-fluorophenyl)butan-2-amine (B1611854) have been prepared by reacting the amine with bromoalkanes. researchgate.net Such modifications can alter a compound's basicity, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.

Quaternization converts the secondary or a tertiary amine into a permanently charged quaternary ammonium (B1175870) salt. wikipedia.org This is typically achieved by reacting the amine with an alkyl halide. wikipedia.org This modification introduces a permanent positive charge, which can enhance water solubility and create strong ionic interactions with biological targets. Quaternization of basic nitrogen-containing groups can be accomplished with various agents, including lower alkyl halides and aralkyl halides. epo.org This strategy is often employed in drug design to modify a compound's pharmacokinetic properties or to create probes for studying receptor interactions. mdpi.com

| Modification Type | Description | Potential Impact on Properties | Reference(s) |

| N-alkylation | Addition of an alkyl group to the amine nitrogen. | Alters basicity, lipophilicity, and steric bulk. | researchgate.netresearchgate.netwikipedia.org |

| N-acylation | Conversion of the amine to an amide. | Removes basicity, changes H-bonding, alters polarity. | researchgate.netnih.govmdpi.com |

| Quaternization | Formation of a permanently charged quaternary ammonium salt. | Introduces a permanent positive charge, increases water solubility, enables ionic interactions. | wikipedia.orgepo.orgmdpi.com |

Bioisosteric Replacement Strategies within the N-(4-fluorobenzyl)butan-2-amine Scaffold

Bioisosteric replacement is a powerful strategy in drug design where a part of a molecule is replaced by another group with similar physical or chemical properties to enhance potency, improve pharmacokinetics, or explore new chemical space. researchgate.net This approach can be applied to the N-(4-fluorobenzyl)butan-2-amine scaffold in several ways.

The phenyl ring is a common target for bioisosteric replacement. Saturated polycyclic scaffolds like bicyclo[1.1.1]pentanes (BCPs) and bicyclo[2.2.2]octanes (BCOs) are increasingly used as bioisosteres for para-substituted benzene (B151609) rings. nih.gov These replacements can improve properties such as aqueous solubility and metabolic stability. nih.gov For aniline-containing compounds, which can have metabolic liabilities, amino-substituted bicyclic structures have been developed as effective bioisosteres. acs.org

The amine and alkyl chain can also be replaced. For example, a trifluoroethylamine group can serve as a metabolically stable bioisostere for an amide bond, offering similar steric and electronic properties but with improved resistance to enzymatic hydrolysis. uni-muenchen.de In a different context, a diazepane ring was used as a bioisosteric equivalent for the piperidine (B6355638) ring in haloperidol, an antipsychotic drug that shares the 4-fluorophenyl moiety. nih.gov This replacement of a carbon atom with a nitrogen atom in the ring system led to a compound with an interesting multi-receptor binding profile. nih.gov

| Original Moiety | Bioisosteric Replacement | Rationale/Advantage | Reference(s) |

| para-Substituted Phenyl Ring | Bicyclo[1.1.1]pentane (BCP), Bicyclo[2.2.2]octane (BCO) | Improved aqueous solubility and metabolic stability. | nih.gov |

| Aniline | Amino-substituted Bicyclic Cores | Address metabolic liabilities of anilines. | acs.org |

| Amide Bond | Trifluoroethylamine | Increased metabolic stability against hydrolysis. | uni-muenchen.de |

| Piperidine Ring | Diazepane Ring | Altered receptor binding profile. | nih.gov |

| Carboxylic Acid | Hydroxytriazole System | Mimics functionality to maintain biological activity. | rsc.org |

| Monofluoromethyl group | -CH3, -CH2OH, -CH2NH2 | Can modify basicity, acidity, and hydrogen bonding capabilities. | mdpi.com |

Mechanistic Research on Biological Target Interactions of N 4 Fluorobenzyl Butan 2 Amine

Ligand Binding Studies to Receptors and Enzymes

The initial step in characterizing the pharmacological profile of N-(4-fluorobenzyl)butan-2-amine involves detailed ligand binding studies. These investigations are crucial for identifying the specific receptors and enzymes with which the compound interacts and for quantifying the strength of these interactions. While direct binding data for N-(4-fluorobenzyl)butan-2-amine is not extensively published, studies on closely related analogs provide significant insights into its potential biological targets.

For instance, compounds containing the 4-fluorobenzyl moiety have shown affinity for various receptors. A structurally similar compound, N-(4-Fluoro-benzyl)-2-(1H-indol-3-yl)-2-oxo-acetamide, has been shown to bind to gamma-aminobutyric acid (GABA-A) receptor subtypes with affinity in the nanomolar range. Specifically, its binding affinity (Ki) for rat GABA-A receptor subunits α2, α5, and α1 were reported to be 118 nM, 163 nM, and 245 nM, respectively, in displacement studies using [3H]flumazenil. Another related compound, 4-(4-Fluorophenyl)butan-1-amine, is known to interact with serotonin (B10506) and dopamine (B1211576) receptors. nih.gov Furthermore, derivatives of this compound have been identified as irreversible inhibitors of monoamine oxidase B (MAO-B) and vascular adhesion protein 1 (VAP-1). nih.gov

The N-(4-fluorobenzyl)butan-2-amine scaffold is also found in ligands targeting other receptors. For example, compounds with a 4-fluorophenylpiperazin-1-yl moiety have been developed as selective sigma-2 receptor ligands. sigmaaldrich.com These findings suggest that N-(4-fluorobenzyl)butan-2-amine could potentially interact with a range of neurotransmitter receptors and enzymes involved in amine metabolism. The fluorobenzyl group, in particular, is often incorporated into drug candidates to enhance binding affinity to their respective targets.

Spectroscopic Techniques for Binding Analysis (e.g., Fluorescence Quenching, Circular Dichroism)

Spectroscopic techniques are invaluable tools for elucidating the binding characteristics of a ligand to its target protein. Fluorescence quenching and circular dichroism are two such methods that provide detailed information about the binding event and any associated conformational changes in the protein.

Fluorescence Quenching: This technique is used to study the binding of a ligand to a protein by monitoring the decrease in the protein's intrinsic fluorescence upon ligand binding. The quenching can occur through static or dynamic mechanisms. Static quenching involves the formation of a non-fluorescent ground-state complex between the ligand and the protein, while dynamic quenching results from collisional encounters between the ligand and the excited-state fluorophore.

A study on the interaction of a related compound, 4-phenylbutan-2-amine, with bovine serum albumin (BSA) demonstrated the utility of this method. The investigation revealed that 4-phenylbutan-2-amine has a strong ability to quench the intrinsic fluorescence of BSA through a static quenching mechanism, indicating the formation of a stable complex. mdpi.com The binding constant and the number of binding sites can be determined using the Stern-Volmer equation. mdpi.com

Circular Dichroism (CD): CD spectroscopy is a powerful technique for examining the secondary and tertiary structure of proteins. Changes in the CD spectrum of a protein upon ligand binding can indicate conformational alterations. For example, the interaction of 4-phenylbutan-2-amine with BSA was shown to induce changes in the secondary structure of the protein, confirming the binding nature of the interaction. mdpi.com Similarly, studies on the binding of other small molecules to proteins have utilized CD to observe changes in the protein's helical content upon ligand binding. nih.govchemrxiv.org

The general approach for such a study would involve:

Recording the fluorescence spectrum of the target protein in the absence and presence of increasing concentrations of N-(4-fluorobenzyl)butan-2-amine.

Analyzing the quenching data using the Stern-Volmer equation to determine the quenching mechanism and binding parameters.

Recording the CD spectrum of the protein before and after the addition of the compound to detect any conformational changes.

These spectroscopic methods provide a detailed picture of the binding event at the molecular level.

Enzyme Kinetics and Inhibition Mechanism Studies

Understanding how N-(4-fluorobenzyl)butan-2-amine affects enzyme activity is critical to defining its mechanism of action. Enzyme kinetic studies can determine whether the compound acts as an inhibitor or a substrate and can elucidate the type of inhibition (e.g., competitive, non-competitive, or uncompetitive).

While specific kinetic data for N-(4-fluorobenzyl)butan-2-amine is limited, research on analogous compounds provides a framework for potential interactions. For example, a structurally similar compound, 4-(Bis(4-fluorobenzyl)amino)butan-1-ol, has been identified as an inhibitor of acetylcholinesterase, a key enzyme in the nervous system. The study of related carbamate (B1207046) derivatives revealed slow-binding inhibition of this enzyme. bindingdb.org

The general methodology for such studies involves:

Enzyme Assays: Measuring the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of N-(4-fluorobenzyl)butan-2-amine.

Michaelis-Menten Kinetics: Analyzing the data using the Michaelis-Menten equation to determine key kinetic parameters such as the maximum velocity (Vmax) and the Michaelis constant (Km). bindingdb.org Changes in these parameters in the presence of the inhibitor help to identify the inhibition mechanism. For instance, a competitive inhibitor increases the apparent Km without affecting Vmax. nih.gov

IC50 and Ki Determination: The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency. The inhibition constant (Ki) provides a more absolute measure of binding affinity.

The following table illustrates hypothetical enzyme inhibition data that could be generated for N-(4-fluorobenzyl)butan-2-amine against a panel of enzymes, based on the activities of related compounds.

| Enzyme Target | Inhibition Type | IC50 (µM) | Ki (µM) |

| Monoamine Oxidase A (MAO-A) | Competitive | 15.2 | 7.8 |

| Monoamine Oxidase B (MAO-B) | Competitive | 5.8 | 2.9 |

| Acetylcholinesterase (AChE) | Slow-binding | 25.5 | 12.3 |

| Cytochrome P450 2D6 (CYP2D6) | Non-competitive | 50.1 | 35.6 |

This table is for illustrative purposes and does not represent actual experimental data.

Molecular Basis of Selectivity and Affinity in Protein Interactions

The selectivity and affinity of N-(4-fluorobenzyl)butan-2-amine for its biological targets are determined by the specific molecular interactions it forms within the protein's binding pocket. The presence of the fluorine atom on the benzyl (B1604629) group is a key structural feature that can significantly influence these interactions.

Fluorine is a highly electronegative atom that can participate in various non-covalent interactions, including hydrogen bonds and multipolar interactions with the protein backbone. Specifically, the C-F bond can form favorable interactions with the carbonyl groups of the peptide backbone (C–F···C=O interactions). These interactions can contribute significantly to the binding affinity and selectivity of a ligand.

Computational methods such as molecular docking are instrumental in visualizing and predicting these interactions. A molecular docking study of a related compound into a protein's active site could reveal key interactions, such as:

Hydrophobic Interactions: The butyl chain and the phenyl ring can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

Hydrogen Bonding: The secondary amine group can act as both a hydrogen bond donor and acceptor, forming hydrogen bonds with appropriate residues.

Cation-π Interactions: The protonated amine can form cation-π interactions with aromatic residues like tryptophan or tyrosine.

Fluorine-Specific Interactions: The fluorine atom can form the aforementioned C–F···C=O interactions or other halogen bonds.

The following table summarizes the potential interactions between N-(4-fluorobenzyl)butan-2-amine and a hypothetical receptor binding site.

| Functional Group of Ligand | Potential Interacting Residue(s) | Type of Interaction |

| 4-Fluorophenyl group | Phenylalanine, Leucine, Isoleucine | Hydrophobic, van der Waals |

| Fluorine atom | Glycine, Alanine (backbone C=O) | C–F···C=O multipolar interaction |

| Benzyl group | Tryptophan, Tyrosine | π-π stacking |

| Secondary amine (protonated) | Aspartate, Glutamate (B1630785) | Ionic bond, Hydrogen bond |

| Butyl chain | Valine, Alanine | Hydrophobic |

This table is a hypothetical representation of potential molecular interactions.

The unique combination and geometry of these interactions determine the compound's affinity and its selectivity for one biological target over another.

Investigation of Intracellular Signaling Pathways from a Chemical Perspective

Once N-(4-fluorobenzyl)butan-2-amine binds to its target receptor or enzyme, it can modulate intracellular signaling pathways, leading to a physiological response. Investigating these pathways from a chemical perspective involves identifying the downstream molecular events triggered by the initial binding event.

If N-(4-fluorobenzyl)butan-2-amine acts on a G protein-coupled receptor (GPCR), it could modulate the levels of second messengers such as cyclic AMP (cAMP) or inositol (B14025) trisphosphate (IP3), leading to changes in intracellular calcium concentrations. For example, the activation of some dopamine or serotonin receptors can lead to the inhibition or stimulation of adenylyl cyclase, the enzyme responsible for cAMP production.

The chemical investigation of these pathways could involve:

Second Messenger Assays: Measuring the levels of cAMP or calcium in cells treated with N-(4-fluorobenzyl)butan-2-amine.

Phosphorylation Studies: Using techniques like Western blotting with phospho-specific antibodies to detect changes in the phosphorylation state of key signaling proteins (e.g., kinases like ERK or Akt) downstream of the target receptor.

Reporter Gene Assays: Employing cells that have a reporter gene (e.g., luciferase) under the control of a response element that is activated by a specific signaling pathway.

The following table outlines a hypothetical signaling cascade that could be initiated by the binding of N-(4-fluorobenzyl)butan-2-amine to a target GPCR.

| Step | Molecular Event | Chemical Consequence |

| 1 | Ligand binds to GPCR | Conformational change in the receptor |

| 2 | GPCR activates G protein | GDP is exchanged for GTP on the Gα subunit |

| 3 | Gα subunit modulates adenylyl cyclase activity | Increase or decrease in cAMP production |

| 4 | cAMP activates Protein Kinase A (PKA) | Phosphorylation of downstream target proteins |

| 5 | PKA phosphorylates transcription factors (e.g., CREB) | Altered gene expression |

This table represents a generalized and hypothetical signaling pathway.

By dissecting these signaling cascades at a molecular level, researchers can gain a comprehensive understanding of the cellular mechanisms underlying the pharmacological effects of N-(4-fluorobenzyl)butan-2-amine.

Design, Synthesis, and Characterization of N 4 Fluorobenzyl Butan 2 Amine Analogues and Derivatives

Systematic Modification of the N-Benzyl Moiety

The N-benzyl group is a critical component of the N-(4-fluorobenzyl)butan-2-amine structure, and its modification is a key strategy for tuning the molecule's electronic and steric properties. The para-fluoro substituent is a common starting point for these investigations due to the unique properties it imparts. Fluorine's high electronegativity can influence receptor-binding affinity, while its small size often allows it to serve as a bioisostere for a hydrogen atom, yet with distinct electronic effects.

Systematic modification involves replacing the fluorine atom with other substituents to explore the impact of electron-donating and electron-withdrawing groups on the molecule's function. For instance, studies on related N-benzylamide structures have shown that electron-withdrawing groups (e.g., nitro, cyano) at the 4'-position of the benzyl (B1604629) ring can retain or enhance biological activity, whereas electron-donating groups (e.g., methoxy, methyl) may lead to a loss of activity. science.gov This suggests that the electronic landscape of the aromatic ring is a crucial determinant of the molecule's interactions with biological targets.

The synthesis of these analogues typically involves the reductive amination of butan-2-amine with a series of substituted benzaldehydes. The choice of the substituted benzaldehyde (B42025) dictates the final modification on the N-benzyl moiety. Kinetic studies on the hydrogenation of related compounds like N-benzyl-4-fluoroaniline reveal the complexities of reactions involving this moiety, such as the potential for debenzylation or defluorination depending on the catalytic conditions. researchgate.net

Table 1: Examples of Systematic Modifications to the N-Benzyl Moiety

| Position of Substitution | Substituent | Potential Effect | General Synthetic Precursor |

| para (4-position) | -Cl, -Br | Halogen bonding, electron-withdrawing | 4-chlorobenzaldehyde, 4-bromobenzaldehyde |

| para (4-position) | -CH₃, -OCH₃ | Electron-donating | 4-methylbenzaldehyde, 4-methoxybenzaldehyde |

| para (4-position) | -CF₃, -NO₂ | Strong electron-withdrawing | 4-(trifluoromethyl)benzaldehyde, 4-nitrobenzaldehyde |

| meta (3-position) | -F, -Cl | Altered electronic and steric profile | 3-fluorobenzaldehyde, 3-chlorobenzaldehyde |

| ortho (2-position) | -F, -CH₃ | Steric hindrance, altered conformation | 2-fluorobenzaldehyde, 2-methylbenzaldehyde |

Exploration of the Butane-2-amine Scaffold Modifications (e.g., positional isomers, chain length variation)

Modifications to the butane-2-amine portion of the molecule provide another avenue for exploring the chemical space and understanding SAR. These changes can significantly alter the compound's lipophilicity, basicity, and steric profile, which in turn affects its pharmacokinetic and pharmacodynamic properties.

Positional Isomerism: The position of the amine group on the butyl chain is a key structural feature. Moving the amine from the second to the first carbon results in the positional isomer, N-(4-fluorobenzyl)butan-1-amine. This change from a secondary alkylamine to a primary alkylamine removes the chiral center and alters the steric bulk around the nitrogen atom, which can profoundly impact binding interactions. The synthesis of such an isomer is straightforward, typically achieved by reacting 4-fluorobenzyl chloride with butan-1-amine.

Chain Length Variation: Altering the length of the alkyl chain provides a method to systematically probe the size of the binding pocket of a target protein. Shortening the chain to a propyl group gives N-(4-fluorobenzyl)propan-2-amine, while lengthening it to a pentyl group results in N-(4-fluorobenzyl)pentan-2-amine. These modifications are studied to determine the optimal chain length for activity. For example, in the broader class of phenethylamines, the length and branching of the alkyl chain are known to be critical for psychoactive effects, as seen in the comparison between amphetamine (a propan-2-amine derivative) and its ethyl homologue (a butan-2-amine derivative). nih.govresearchgate.net

Table 2: Analogue Design via Butane-2-amine Scaffold Modification

| Modification Type | Analogue Name | Key Structural Change |

| Positional Isomer | N-(4-fluorobenzyl)butan-1-amine | Amine at C1, achiral |

| Chain Shortening | N-(4-fluorobenzyl)propan-2-amine | Propyl instead of butyl chain |

| Chain Lengthening | N-(4-fluorobenzyl)pentan-2-amine | Pentyl instead of butyl chain |

| Branching | N-(4-fluorobenzyl)-3-methylbutan-2-amine | Isobutyl group instead of sec-butyl |

Synthesis of Chiral Analogues for Enantioselective Chemical Biology Studies